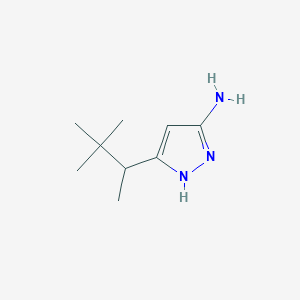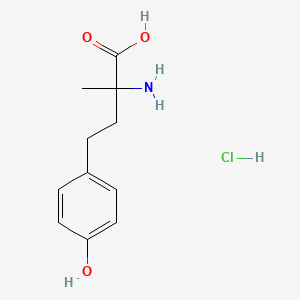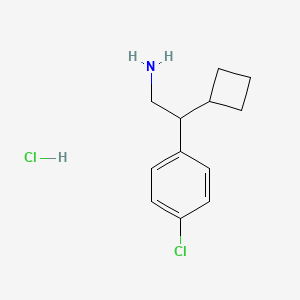
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and a cyclobutyl group attached to an ethanamine backbone. The hydrochloride form indicates that it is a salt, which often enhances the compound’s solubility and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the intermediate 2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine, which is then converted to its hydrochloride salt. The synthetic route may involve:
Formation of the cyclobutyl ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions.
Formation of the ethanamine backbone: This can be done through reductive amination or other suitable amine-forming reactions.
Conversion to hydrochloride salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly on the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: The compound can be used in the synthesis of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride involves its interaction with specific molecular targets. These may include:
Receptors: The compound may bind to certain receptors, modulating their activity.
Enzymes: It can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Ion Channels: The compound may influence ion channel activity, altering cellular signaling.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-2-cyclopropylethan-1-amine hydrochloride
- 2-(4-Chlorophenyl)-2-cyclohexylethan-1-amine hydrochloride
- 2-(4-Bromophenyl)-2-cyclobutylethan-1-amine hydrochloride
Uniqueness
2-(4-Chlorophenyl)-2-cyclobutylethan-1-amine hydrochloride is unique due to its specific combination of a chlorophenyl group and a cyclobutyl ring, which may confer distinct biological and chemical properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with targeted activities.
特性
分子式 |
C12H17Cl2N |
|---|---|
分子量 |
246.17 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-cyclobutylethanamine;hydrochloride |
InChI |
InChI=1S/C12H16ClN.ClH/c13-11-6-4-10(5-7-11)12(8-14)9-2-1-3-9;/h4-7,9,12H,1-3,8,14H2;1H |
InChIキー |
PHUQVVLJAIXDQG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C(CN)C2=CC=C(C=C2)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
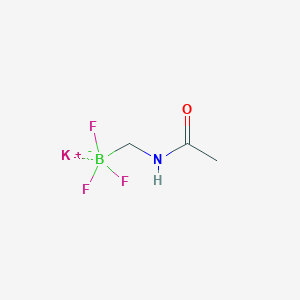
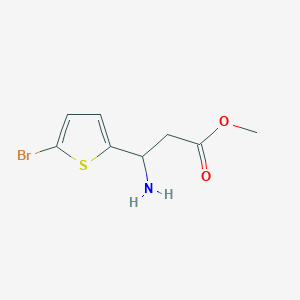



![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)

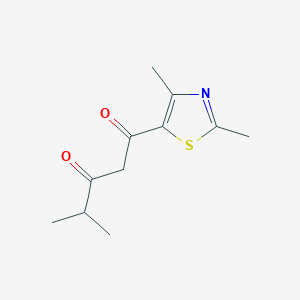
![5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)

